Imidazole hydrochloride

Catalog No.
S570677
CAS No.
1467-16-9
M.F
C3H5ClN2
M. Wt
104.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole hydrochloride

CAS Number

1467-16-9

Product Name

Imidazole hydrochloride

IUPAC Name

1H-imidazole;hydrochloride

Molecular Formula

C3H5ClN2

Molecular Weight

104.54 g/mol

InChI

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H

InChI Key

JDIIGWSSTNUWGK-UHFFFAOYSA-N

SMILES

C1=CN=CN1.Cl

Synonyms

Al-imidazole, Cu-imidazole, imidazole, imidazole acetate, imidazole citrate, imidazole conjugate monoacid, imidazole monohydrochloride, imidazole monophosphonate, imidazole sodium, imidazolium chloride

Canonical SMILES

C1=CN=C[NH2+]1.[Cl-]

Imidazole hydrochloride is a salt formed from imidazole, a five-membered heterocyclic compound containing two nitrogen atoms, and hydrochloric acid. Its chemical formula is C₃H₅ClN₂, and it appears as a white crystalline solid. Imidazole hydrochloride is known for its role as a buffering agent in biochemical applications and is often used in various synthesis processes due to its unique chemical properties.

Protein Purification and Characterization

  • Isolation and purification of His-tagged proteins: Imidazole hydrochloride plays a crucial role in affinity chromatography, a technique used to purify proteins with specific tags attached. When used in conjunction with nickel-charged columns, imidazole hydrochloride elutes His-tagged proteins from the column by competing with the nickel ions for binding to the histidine residues on the protein []. This specific interaction allows for efficient and selective protein purification [].
  • Studying protein structure and function: Imidazole hydrochloride's ability to bind to specific amino acids, particularly histidine, makes it useful in studying protein structure and function. By altering the pH of the surrounding environment with imidazole hydrochloride, researchers can manipulate the protonation state of histidine residues, impacting protein folding and activity []. This allows for the investigation of the role of histidine in protein function and helps researchers understand how changes in protein structure can affect its function.

Buffering and pH Control

  • Maintaining physiological pH in biological experiments: Imidazole hydrochloride acts as a weak buffer, meaning it can resist changes in pH within a specific range. This property makes it valuable for maintaining physiological pH conditions in cell culture experiments and enzyme assays, ensuring optimal activity of biological molecules [].

Other Applications

  • Organic synthesis: Imidazole hydrochloride serves as a catalyst in various organic synthesis reactions, facilitating the formation of carbon-carbon bonds and the synthesis of complex organic molecules [].
  • Antimicrobial research: Imidazole derivatives have been explored for their potential antimicrobial properties, and imidazole hydrochloride may be used as a starting material for the synthesis of these compounds [].
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Imidazole hydrochloride exhibits significant biological activity, particularly in pharmacology and biochemistry. It serves as an important component in enzyme catalysis and protein purification processes. For instance, it is commonly used in immobilized metal affinity chromatography (IMAC) to elute His-tagged proteins from nickel-coated beads by displacing the metal ion through competitive binding . Additionally, studies indicate that imidazole derivatives can exhibit antimicrobial and antifungal properties, making them valuable in medicinal chemistry .

The synthesis of imidazole hydrochloride can be achieved through several methods:

  • Direct Reaction: Imidazole can be reacted with hydrochloric acid directly to form imidazole hydrochloride.
  • Vapor-Phase Reaction: This involves the reaction of formamide and ethylenediamine over a catalyst like platinum on alumina under high temperatures (340-480 °C) to produce imidazole, which can then be converted to its hydrochloride form .
  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to synthesize imidazoles, which can subsequently yield imidazole hydrochloride .

Imidazole hydrochloride has a wide range of applications:

  • Biochemical Buffers: It is frequently used in biological assays due to its buffering capacity.
  • Catalyst in Organic Synthesis: It acts as a catalyst in various organic reactions, including the synthesis of heterocycles like oxadiazoles .
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .

Research has shown that imidazole hydrochloride interacts with various enzymes and proteins, influencing their activity. It can act as an inhibitor or modulator depending on the context of the biochemical pathway. For example, studies indicate that it may alter enzyme kinetics by affecting substrate binding or catalytic efficiency .

Several compounds share structural similarities with imidazole hydrochloride, each possessing unique properties:

CompoundStructure TypeUnique Features
PyridineSix-membered ringMore basic than imidazole; lacks the acidic proton
HistidineAmino acidContains an imidazole side chain; essential for protein function
BenzimidazoleFused benzene-imidazoleExhibits anti-parasitic properties; used in drug development
2-MethylimidazoleMethylated derivativeUsed in corrosion inhibition; exhibits different reactivity

Imidazole hydrochloride stands out due to its dual role as both a base and a salt, allowing it to function effectively in various biochemical contexts while other compounds may not possess such versatility.

UNII

52C2DIA291

Related CAS

288-32-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Imidazole hydrochloride

Dates

Modify: 2023-08-15

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